molecular formula C7H4BrFN2 B561171 5-Bromo-6-fluoro-1H-indazole CAS No. 105391-70-6

5-Bromo-6-fluoro-1H-indazole

Cat. No. B561171
CAS RN: 105391-70-6
M. Wt: 215.025
InChI Key: ZNNFNEIFQIAWNY-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1H-indazole is a chemical compound with the CAS Number: 105391-70-6. It has a molecular weight of 215.02 and its IUPAC name is 5-bromo-6-fluoro-1H-indazole .


Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Bromo-6-fluoro-1H-indazole, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 5-Bromo-6-fluoro-1H-indazole is 1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H, (H,10,11) and the InChI key is ZNNFNEIFQIAWNY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-6-fluoro-1H-indazole is a solid at room temperature. Its density is 1.9±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromo-6-fluoro-1H-indazole: serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have significant applications in medicinal chemistry due to their biological activities . The presence of bromine and fluorine atoms in the compound allows for further functionalization through various synthetic strategies, including transition metal-catalyzed reactions and reductive cyclization reactions .

Anticancer Agents

Indazole derivatives, including 5-Bromo-6-fluoro-1H-indazole , have been explored for their potential as anticancer agents. They can be modified to target specific cancer cell lines and have shown efficacy in inhibiting cell growth. The halogen substituents on the indazole ring can influence the compound’s ability to interact with biological targets, potentially leading to the development of new anticancer drugs .

Anti-inflammatory and Antibacterial Applications

The indazole moiety is known for its anti-inflammatory and antibacterial properties. 5-Bromo-6-fluoro-1H-indazole can be utilized to synthesize compounds that exhibit these activities. Its structural framework allows for the creation of molecules that can modulate biological pathways involved in inflammation and bacterial infections .

Development of Respiratory Disease Treatments

Indazole compounds have been identified as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory diseases5-Bromo-6-fluoro-1H-indazole could be used to develop inhibitors that have the potential to treat conditions such as asthma and chronic obstructive pulmonary disease .

Pharmacological Research

Due to its unique structure, 5-Bromo-6-fluoro-1H-indazole is a valuable compound in pharmacological research. It can be used to create a variety of pharmacophores that can be tested for activity against different biological targets. This can lead to the discovery of new drugs with diverse therapeutic effects .

Material Science

The indazole ring system, particularly when substituted with halogens like bromine and fluorine, can impart unique electronic properties to materials5-Bromo-6-fluoro-1H-indazole may be used in the development of organic semiconductors, dyes, and photovoltaic materials, where its electronic characteristics can be harnessed for advanced material applications .

Safety and Hazards

The safety information for 5-Bromo-6-fluoro-1H-indazole includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .

Mechanism of Action

Target of Action

5-Bromo-6-fluoro-1H-indazole is a chemical compound that has been used in the preparation of histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.

Mode of Action

This modification can result in a more relaxed chromatin structure and an increase in gene expression .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-6-fluoro-1H-indazole are likely to be those involving histone deacetylation and gene expression. By inhibiting histone deacetylases, this compound can affect the transcription of various genes, potentially leading to a variety of downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .

Result of Action

The molecular and cellular effects of 5-Bromo-6-fluoro-1H-indazole’s action are likely to be related to changes in gene expression resulting from the inhibition of histone deacetylases . These changes can have a variety of effects depending on the specific genes affected.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-6-fluoro-1H-indazole. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . .

properties

IUPAC Name

5-bromo-6-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNFNEIFQIAWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676896
Record name 5-Bromo-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-fluoro-1H-indazole

CAS RN

105391-70-6
Record name 5-Bromo-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 22.5 g of 1-(5-bromo-6-fluoro-indazol-1-yl)ethanone in 250 mL of ethanol was added 20.0 mL of 5N sodium hydroxide aqueous solution at room temperature, and stirred at this temperature for 5 minutes. After neutralizing in 5N hydrochloric acid aqueous solution, the solution was diluted with ethyl acetate. The organic layer was successively washed with water and saturated brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated. The residue was purified and separated by silica gel column chromatography (ethyl acetate:n-hexane=1:3), to afford 16.7 g of the title compound as pale brown crystals.
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Synthesis routes and methods II

Procedure details

A solution of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone (24C, 5.0 g, 19.5 mmol) was treated with aq HCl (3M soln., 100 mL) and methanol (20 mL) and heated at 90° C. for 3 h, when the reaction turns homogenous. The reaction mixture was cooled to room temperature and basified with aq. NaOH. A colorless solid precipitated out which was filtered and dried to provide 5-bromo-6-fluoro-1H-indazole (24D)
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